molecular formula C6H4ClN3S B8230278 2-Chlorothieno[2,3-d]pyrimidin-6-amine

2-Chlorothieno[2,3-d]pyrimidin-6-amine

Cat. No.: B8230278
M. Wt: 185.64 g/mol
InChI Key: YJDIXWWDYSGVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorothieno[2,3-d]pyrimidin-6-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine core is recognized as a privileged structure in the design of biologically active molecules, with documented potential in anticancer research . This compound is particularly valued as a multifunctional synthetic intermediate. The presence of both a chloro substituent and an amine group on the bicyclic system allows for sequential and selective derivatization, enabling researchers to rapidly build compound libraries for structure-activity relationship (SAR) studies . Its primary research value lies in its application as a building block for the development of targeted therapeutic agents. Analogs and derivatives of the thienopyrimidine class have been investigated as potent inhibitors of various kinase targets, such as EGFR and VEGFR, which are critical in oncology for their role in cell proliferation and signaling . Furthermore, such intermediates have been utilized in the synthesis of molecules evaluated for their apoptosis-inducing and necroptosis-triggering potential in cancer cells, helping to overcome common resistance mechanisms . As a high-purity synthetic intermediate, this compound is intended for use in hit-to-lead optimization campaigns and other exploratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothieno[2,3-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-6-9-2-3-1-4(8)11-5(3)10-6/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIXWWDYSGVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC(=NC=C21)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Biological Activities and Molecular Mechanisms of Action for 2 Chlorothieno 2,3 D Pyrimidin 6 Amine and Its Derivatives

Anticancer Potential and Antitumor Activity Investigations

The thieno[2,3-d]pyrimidine (B153573) scaffold, a bioisostere of purine (B94841), has garnered significant attention in medicinal chemistry due to its versatile pharmacological potential, particularly in the development of anticancer agents. Derivatives of 2-Chlorothieno[2,3-d]pyrimidin-6-amine have been extensively investigated for their ability to interfere with key biological pathways essential for cancer cell proliferation and survival. These investigations have focused on several mechanisms of action, including the inhibition of critical enzymes like protein kinases and dihydrofolate reductase, and have demonstrated significant antiproliferative effects against a range of cancer cell lines.

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine core serves as a privileged scaffold for designing potent kinase inhibitors, mimicking the adenine (B156593) moiety of ATP to compete for the enzyme's binding site. researchgate.net

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers. atlantis-press.com Consequently, PI3K has emerged as a key target for cancer therapy. Several novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents. nih.gov

In one study, a series of 28 morpholine-based thieno[2,3-d]pyrimidine derivatives were evaluated for their inhibitory activity against PI3K isoforms (α, β, γ). The results showed that compounds with a 3-hydroxyl substitution on the phenyl ring displayed notable enzymatic activity. Specifically, compound VIb emerged as a potent inhibitor, showing 72% and 84% inhibition on PI3Kβ and PI3Kγ, respectively. Another derivative, IIIa , also demonstrated good activity with 62% inhibition of PI3Kβ and 70% inhibition of PI3Kγ. The increased lipophilicity from tetramethylene substitution at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core generally led to better activity compared to their 5-methyl-6-carboxylate counterparts. nih.gov

Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives on PI3K Isoforms nih.gov
CompoundSubstitution PatternInhibition on PI3Kβ (%)Inhibition on PI3Kγ (%)
VIb3-OH on phenyl, tetramethylene at 5&6 positions7284
IIIa3-OH on phenyl, 5-methyl-6-carboxylate6270
VIc4-OH on phenyl, tetramethylene at 5&6 positions50-
IIIkSpecific substitution not detailed-48

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is implicated in the development of various cancers, including thyroid and non-small cell lung cancer, through gene fusions and point mutations. The thieno[2,3-d]pyrimidine scaffold, as a bioisostere of pyrrolo[2,3-d]pyrimidine, has been explored for its potential to inhibit RET kinase. Research has led to the identification of a lead compound, 59 , which demonstrates potent, low nanomolar inhibition against both wild-type RET (RET-wt) and the gatekeeper mutant RET V804M. This compound also effectively inhibited the growth of LC-2/ad cells, which are driven by the RET-CCDC6 gene fusion. Further studies characterized compound 59 as a type 2 inhibitor of RET. nih.gov

Derivatives of thieno[2,3-d]pyrimidine have demonstrated inhibitory activity against a broad spectrum of protein kinases beyond PI3K and RET. researchgate.net

Atypical Protein Kinase C (aPKC): A tricyclic thieno[2,3-d]pyrimidine lead compound was identified as an ATP-competitive inhibitor of the aPKCι and aPKCζ isoforms. This class of compounds is being investigated for its potential to control vascular permeability and inflammation. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of tumor angiogenesis, VEGFR-2 is a significant target in cancer therapy. A series of eighteen thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential VEGFR-2 inhibitors. Several of these compounds exhibited potent cytotoxic activities against various cancer cell lines, with the most active derivatives also showing significant in vitro inhibition of VEGFR-2 kinase. Compound 17f , for instance, was the most potent inhibitor against VEGFR-2 with an IC₅₀ value of 0.25 µM. nih.gov

Other Kinases: The thieno[3,2-d]pyrimidine (B1254671) scaffold, a close structural relative, has also been investigated for its broad kinase inhibitory profile, targeting kinases such as RAF, FMS, and Discoidin Domain Receptors (DDR1 and DDR2), which are implicated in cancer growth and metastasis. google.com

Inhibition of Various Protein Kinases by Thieno[2,3-d]pyrimidine Derivatives
Kinase TargetLead Compound/SeriesKey FindingsReference
aPKC (ι and ζ)Tricyclic thieno[2,3-d]pyrimidineIdentified as an ATP-competitive inhibitor. nih.gov
VEGFR-2Compound 17fPotent inhibition with an IC₅₀ value of 0.25 µM. nih.gov
RAF, FMS, DDR1, DDR2Thieno[3,2-d]pyrimidine derivativesScaffold identified as having potential inhibitory activity against these kinases. google.com

Antiproliferative Effects on Established Cancer Cell Lines

The anticancer potential of this compound derivatives is substantiated by their antiproliferative activity against a wide array of human cancer cell lines.

For example, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative effects on MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines. Compound 2 in this series showed the most potent effect against the MCF-7 cell line, with an IC₅₀ value of 4.3 µg/mL (0.013 µM). The same compound also exhibited the highest inhibition against MDA-MB-231 cells with an IC₅₀ of 18.28 µg/mL (0.056 µM). mdpi.comnih.gov

In another study, thieno[3,2-d]pyrimidine derivatives demonstrated significant antiproliferative activity. The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer (HT-29), human lung adenocarcinoma (A549), and human gastric cancer (MKN45) cell lines, with IC₅₀ values of 1.76 µM, 1.98 µM, and 2.32 µM, respectively. nih.gov Furthermore, other halogenated thieno[3,2-d]pyrimidines were found to have antiproliferative properties against several cancer cell lines, with studies indicating that a chlorine atom at the C4-position is crucial for this activity. nih.gov

Other research has highlighted the cytotoxicity of various derivatives. For instance, 5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine derivatives were screened against three human breast cancer lines, with the most promising compound showing strong cytotoxicity against the MCF-7 cell line (IC₅₀ of 8.3 μg/mL). mdpi.com Additionally, certain 2-mercaptothieno[2,3-d]pyrimidine derivatives revealed effective antiproliferative activity against MCF-7 cells, with compound 14 showing an IC₅₀ of 3.25 μg/ml. ekb.eg

Antiproliferative Activity (IC₅₀) of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives on Various Cancer Cell Lines
Compound/Derivative SeriesCell LineCancer TypeIC₅₀ ValueReference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7Breast4.3 µg/mL (0.013 µM) mdpi.comnih.gov
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-231Breast18.28 µg/mL (0.056 µM) mdpi.comnih.gov
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideHT-29Colon1.76 µM nih.gov
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideA549Lung1.98 µM nih.gov
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideMKN45Gastric2.32 µM nih.gov
5-Amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidineMCF-7Breast8.3 µg/mL mdpi.com
2-mercaptothieno[2,3-d]pyrimidine (Compound 14)MCF-7Breast3.25 µg/mL ekb.eg
Thieno[2,3-d]pyrimidine derivative (17f)HCT-116Colon2.80 µM nih.gov
Thieno[2,3-d]pyrimidine derivative (17f)HepG2Liver4.10 µM nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for cancer chemotherapy. lmaleidykla.ltwikipedia.org

A series of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones were designed as DHFR inhibitors. Within this series, compounds with specific substitutions showed moderate to good inhibitory activity. For instance, 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one demonstrated moderate activity against Pneumocystis carinii DHFR (pcDHFR) with an IC₅₀ of 23 μM. The same compound showed activity against Toxoplasma gondii DHFR (tgDHFR) with an IC₅₀ of 2.3 μM, which is comparable to the established DHFR inhibitor trimethoprim (IC₅₀ 2.7 μM). lmaleidykla.ltresearchgate.net

Another study focused on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potential dual inhibitors of both thymidylate synthase (TS) and DHFR. The classical antifolate in this series, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4 ), was identified as a highly potent dual inhibitor of human TS (IC₅₀ = 40 nM) and human DHFR (IC₅₀ = 20 nM). Nonclassical analogues in the same series also proved to be moderately potent inhibitors of human DHFR, with IC₅₀ values ranging from 0.56 to 5.6 µM. nih.gov

Inhibitory Activity (IC₅₀) of Thieno[2,3-d]pyrimidine Derivatives Against DHFR
Compound/Derivative SeriesDHFR SourceIC₅₀ ValueReference
2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-onepcDHFR56.5 µM lmaleidykla.ltresearchgate.net
2-amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-onepcDHFR49.9 µM lmaleidykla.ltresearchgate.net
2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-onepcDHFR23 µM lmaleidykla.ltresearchgate.net
2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-onetgDHFR2.3 µM lmaleidykla.ltresearchgate.net
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4)Human DHFR20 nM nih.gov
Nonclassical 5-arylthio-substituted analogue (Compound 7)Human DHFR0.56 µM nih.gov

Anti-infective and Antimicrobial Activities

The thieno[2,3-d]pyrimidine core is a bioisostere of purine bases like adenine and guanine (B1146940), making it a structure of significant interest for the development of new anti-infective agents. researchgate.netnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activities against bacteria, fungi, viruses, and parasites.

Antibacterial Spectrum

Derivatives of the thieno[2,3-d]pyrimidine class have shown considerable antibacterial efficacy, particularly against Gram-positive bacteria. nih.govnih.gov Certain thieno[2,3-d]pyrimidinediones displayed potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L. nih.govnih.gov However, these specific compounds showed only moderate to weak activity against Gram-negative bacteria. nih.govnih.gov

Other studies have synthesized and evaluated various derivatives, identifying compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were tested, with some compounds exhibiting good activity against S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. hilarispublisher.com Similarly, certain 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives showed promising antibacterial action against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. nih.gov One of the proposed mechanisms of action for some of these compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Derivative TypeBacterial StrainsObserved Activity (MIC/Inhibition)Reference
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VREPotent activity (MIC: 2–16 mg/L) nih.govnih.gov
Thieno[2,3-d]pyrimidine-2,4-dithionesVarious bacteriaComplete inhibition at ≤128 mg/mL nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-onesS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity observed for specific compounds (5h, 5g) hilarispublisher.com
4-aminothieno[2,3-d]pyrimidine-6-carbonitrilesS. aureus, E. coli, P. aeruginosa, S. pyogenesPromising activity for specific compounds (4, 8b, 8d, 8e, 8h, 9a) nih.gov
Substituted Thieno[2,3-d] pyrimidinesPseudomonas sp., E. coli, Streptococcus lactis, B. subtilisSignificant activity ekb.eg

Antifungal Efficacy

The thieno[2,3-d]pyrimidine scaffold has also been a source of potent antifungal agents. researchgate.net Research has highlighted derivatives with significant efficacy against a range of pathogenic fungi. For example, certain compounds were identified as powerful antifungal agents against Geotrichum candidum, Candida albicans, Trichophyton rubrum, and Aspergillus flavus, with MIC values reported between 4.0 to 5.0 µg/mL. researchgate.net

In other studies, newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened for antifungal properties, with specific compounds demonstrating good activity against C. albicans and Aspergillus niger. hilarispublisher.com Further investigations on 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives revealed that some compounds possessed superior antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans when compared to the standard drug griseofulvin. nih.gov Additionally, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov

Table 2: Antifungal Efficacy of Selected Thieno[2,3-d]pyrimidine Derivatives
Derivative TypeFungal StrainsObserved ActivityReference
Thieno[2,3-d]pyrimidinesG. candidum, C. albicans, T. rubrum, A. flavusPotent (MICs = 4.0 to 5.0 µg/mL) researchgate.net
Thieno[2,3-d]pyrimidin-4(3H)-onesC. albicans, A. nigerGood activity (compounds 5j, 5f) hilarispublisher.com
4-aminothieno[2,3-d]pyrimidine-6-carbonitrilesA. niger, A. clavatus, C. albicansBetter than griseofulvin (compounds 8b, 8h) nih.gov
4-Alkyl/Aryl-aminothieno[2,3-d]pyrimidinesPiricularia oryzaeEvaluated for antifungal activity nih.gov

Antiviral Properties

The exploration of thieno[2,3-d]pyrimidine derivatives has extended to their potential as antiviral agents. hilarispublisher.comnih.gov The structural similarity of the thienopyrimidine core to purine nucleosides provides a strong rationale for investigating these compounds against viral targets. While some initial screenings of specific thieno[2,3-d]pyrimidinediones failed to detect antiviral activity, the broader class of thieno[2,3-d]pyrimidines, particularly nucleoside analogs, has been a subject of antiviral research. nih.gov The synthesis of S-glycoside analogues of thienopyrimidines has also been pursued with the goal of developing potential antiviral agents. nih.gov

Antiparasitic Investigations, including Antimalarial Activity

Thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates in the search for new antiparasitic drugs, especially antimalarials. nih.govnih.gov A series of tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives were evaluated for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov Several compounds from this series exhibited significant antiplasmodial activity, with IC50 values ranging from 0.74 to 6.4 μM. nih.gov Notably, compounds designated F4 and F16 were particularly potent, with IC50 values of 0.75 and 0.74 μM, respectively. nih.gov

The mechanism of action for some of these derivatives may involve the inhibition of key parasitic enzymes. Thieno[2,3-d]pyrimidines have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthetic pathway and a well-established antimalarial target. nih.gov Furthermore, a library of these derivatives was investigated as inhibitors of falcipain-2, a major cysteine protease in P. falciparum that is essential for the parasite's development. nih.gov

Table 3: Antimalarial Activity of Thieno[2,3-d]pyrimidine Derivatives
Derivative SeriesParasite StrainActivity (IC50)Potential TargetReference
Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidinesP. falciparum (W2, chloroquine-resistant)0.74–6.4 μMDihydrofolate reductase (DHFR) nih.gov
Thieno[2,3-d]pyrimidinesP. falciparumEnzyme inhibition demonstratedFalcipain-2 nih.gov

Receptor Modulation and Signaling Pathway Interactions

Beyond their anti-infective properties, thieno[2,3-d]pyrimidine derivatives have been identified as potent modulators of critical cellular receptors, demonstrating their potential in areas such as hormone therapy.

Estrogen Receptor Alpha (ERα) Agonism and Ligand Binding Characterization

A significant discovery has been the identification of phenolic thieno[2,3-d]pyrimidines as a novel chemotype of nonsteroidal estrogens that bind to and activate Estrogen Receptor Alpha (ERα). nih.govbiorxiv.org Through targeted screening, a specific derivative, compound 2a, was found to have a high affinity for ERα with a binding affinity of 11 nM and potent agonist activity in a reporter gene assay, showing an EC50 of 14-48 nM. nih.govbiorxiv.org

Structural and computational studies have provided detailed insights into the molecular basis of this activity. researchgate.netresearchgate.net X-ray co-crystal structures of derivatives in complex with the ERα ligand-binding domain (LBD) revealed the specific interactions that govern their agonist activity. researchgate.netnih.gov For example, the structure of compound 2a within the ERα LBD was determined to understand its potent estrogenic effects. nih.gov Further structure-guided optimization led to the synthesis of even more potent compounds, such as 2-chloro-4-((4-hydroxybenzyl)amino)-5-phenylthieno[2,3-d]pyrimidin-6-ol (compound 6b), which exemplifies this new class of potent nonsteroidal estrogens. nih.gov Interestingly, structure-function studies showed that an isomer with the potential for more extensive hydrogen bonding to the receptor was significantly weaker in both binding and agonist activity, highlighting the nuanced nature of ligand-receptor interactions for this scaffold. researchgate.net

Table 4: ERα Activity of Phenolic Thieno[2,3-d]pyrimidine Derivatives
CompoundERα Binding Affinity (Ki)Functional Agonist Activity (EC50)Reference
Compound 2a11 nM14-48 nM nih.govbiorxiv.org
Compound 6b (2-chloro-4-((4-hydroxybenzyl)amino)-5-phenylthieno[2,3-d]pyrimidin-6-ol)Identified as a potent nonsteroidal estrogen nih.gov

Dopamine D2 Receptor Negative Allosteric Modulation

Recent studies have identified the thieno[2,3-d]pyrimidine scaffold as a novel negative allosteric modulator (NAM) of the dopamine D2 receptor. mdpi.comnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, offering a more nuanced approach to altering receptor function. mdpi.com This can lead to greater selectivity and a reduced risk of side effects compared to traditional antagonists. mdpi.com

A compound with a thieno[2,3-d]pyrimidine core was identified through a structure-based virtual screening campaign as a NAM of dopamine efficacy. mdpi.com Further research into this scaffold has led to the development of analogues with improved functional affinity and enhanced negative cooperativity with dopamine. nih.gov Key structural features, such as a secondary amine group, have been found to be important for the allosteric modulation of the D2 receptor. mdpi.com

Subtle modifications to the thieno[2,3-d]pyrimidine scaffold can yield NAMs with varying affinities and cooperativity profiles. mdpi.com Researchers have explored changes to the amine substituent at the 4-position and the size of fused carbocyclic rings to optimize the modulatory effects. mdpi.com

Table 1: Dopamine D2 Receptor Negative Allosteric Modulators with a Thieno[2,3-d]pyrimidine Scaffold This table is interactive. You can sort and filter the data.

Compound Modification Activity Profile Reference
1 Thieno[2,3-d]pyrimidine core NAM of dopamine efficacy nih.gov
2 Thieno[2,3-d]pyrimidine moiety NAM of dopamine efficacy mdpi.com
3 (AB02-12) 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold Positive allosteric modulator mdpi.com
Analogues of 1 Functionalization at the 5- and 6-positions Divergent cooperativity profiles nih.gov

Sirtuin (SIRT1, SIRT2, SIRT3) Enzyme Inhibition

Derivatives of the isomeric thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of sirtuin enzymes, specifically SIRT1, SIRT2, and SIRT3. acs.orgnih.gov Sirtuins are a class of NAD+-dependent deacetylases that are implicated in a variety of cellular processes and are considered therapeutic targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders. acs.orgnih.gov

A class of thieno[3,2-d]pyrimidine-6-carboxamides has been discovered to act as pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency. acs.orgnih.gov Crystallographic studies have revealed that these inhibitors bind in the SIRT3 active site, with the carboxamide group occupying the nicotinamide C-pocket and the aliphatic portions extending through the substrate channel. nih.gov This binding mode explains the observed structure-activity relationships. nih.gov

Furthermore, a series of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivatives has been found to be highly selective inhibitors of SIRT2. nih.gov One such inhibitor, ICL–SIRT078, demonstrated neuroprotective effects in a Parkinsonian neuronal cell death model. nih.gov

Table 2: Sirtuin Inhibitory Activity of Thienopyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Scaffold Target Sirtuins IC50 (nM) Reference
11c Thieno[3,2-d]pyrimidine-6-carboxamide SIRT1, SIRT2, SIRT3 3.6 (SIRT1), 2.7 (SIRT2), 4.0 (SIRT3) acs.orgnih.gov
28 Thieno[3,2-d]pyrimidine-6-carboxamide SIRT1, SIRT2, SIRT3 Potent, drug-like analogue acs.orgnih.gov
31 Thieno[3,2-d]pyrimidine-6-carboxamide SIRT1, SIRT2, SIRT3 Potent, drug-like analogue acs.orgnih.gov
ICL–SIRT078 (19a) Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one SIRT2 selective 1450 (fluorogenic peptide assay) nih.gov

Other Investigated Biological Activities and Therapeutic Areas

Anti-inflammatory Effects

The thieno[2,3-d]pyrimidine core and its derivatives have been investigated for their anti-inflammatory properties. derpharmachemica.com Pyrimidine (B1678525) derivatives, in general, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and various cytokines. rsc.org

Studies on derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have identified compounds with analgesic and anti-inflammatory activities comparable to the reference drug diclofenac sodium. derpharmachemica.com Notably, some of these compounds displayed a better safety profile with lower ulcerogenicity indices. derpharmachemica.com Molecular modeling studies suggest that these compounds may exert their effects by binding to the active site of cyclooxygenase-2 (COX-2). derpharmachemica.com

Central Nervous System (CNS) Activities

The pyrimidine nucleus is a common feature in many biologically active compounds that act on the central nervous system. nih.gov Derivatives of pyrimidine have been explored for various CNS activities, including anticonvulsant and antidepressant effects. nih.gov While specific studies on the CNS activities of this compound are not detailed in the provided search results, the demonstrated activity of related thieno[2,3-d]pyrimidine derivatives as dopamine D2 receptor modulators points to their potential for CNS applications. mdpi.comnih.gov The modulation of dopaminergic pathways is a key strategy in the treatment of several neurological and psychiatric disorders. mdpi.com

Structure Activity Relationship Sar Studies of 2 Chlorothieno 2,3 D Pyrimidin 6 Amine Analogs

Positional Substitution Effects on Biological Efficacy

The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Strategic modifications at the 2-, 4-, 5-, and 6-positions have been shown to modulate the potency and selectivity of these compounds against various biological targets.

Influence of Substituents at the 2-Position of the Thienopyrimidine Core

The 2-position of the thieno[2,3-d]pyrimidine scaffold has been a key focus for structural modifications to enhance biological activity. Research has demonstrated that the introduction of aryl substituents at this position can significantly impact inhibitory potency. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives designed as PI3K inhibitors, the nature and substitution pattern of the aryl ring were found to be critical. nih.gov

A compound bearing a 3-hydroxyphenyl group at the 2-position exhibited the most potent activity against PI3Kβ and PI3Kγ isoforms, with inhibitory activities of 72% and 84%, respectively. nih.gov The position of the hydroxyl group was paramount; moving it to the para-position led to a significant decrease in inhibitory activity. nih.gov Furthermore, replacing the hydroxyl group with other functionalities, including its bioisosteric amine (NH2) counterpart, resulted in the abolishment of enzymatic activity. nih.gov

Other modifications at the 2-position have also been explored. Studies have involved the replacement of aryl substituents with smaller alkyl and functionalized alkyl groups, such as 2-ethoxy-2-oxoethylene, 2-chloroethyl, ethyl, and methyl groups, to investigate their impact on anti-proliferative properties. nih.gov These findings underscore the sensitivity of the 2-position to substitution and highlight the importance of specific hydrogen bond donor/acceptor groups for optimal target engagement. nih.gov

Compound ID2-Position SubstituentPI3Kβ % InhibitionPI3Kγ % Inhibition
IIIa 3-hydroxyphenyl62%70%
VIb 3-hydroxyphenyl72%84%
IIIb 4-hydroxyphenylDecreased ActivityDecreased Activity
VIc 4-hydroxyphenyl50%Decreased Activity
- 3-aminophenylAbolished ActivityAbolished Activity

Data derived from a study on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. nih.gov

Impact of Amine Modifications and Derivatization at the 6-Position

The 6-position of the thieno[2,3-d]pyrimidine core has been identified as another critical site for modification to modulate biological activity, particularly in the context of kinase inhibition. Structural modifications at this position have been shown to affect potency against targets such as Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov

A series of thieno[2,3-d]pyrimidine derivatives with modifications at the 6-position were synthesized to identify effective FLT3 inhibitors. nih.gov One notable compound, which included a methyl group at the 5-position and a 4-(2-methylaminoethoxy)phenyl group at the 6-position, demonstrated potent inhibitory activity against FLT3 and effective anti-proliferative activity against several leukemia cell lines. nih.gov This derivative also exhibited improved metabolic stability compared to earlier compounds in the series. nih.gov

Furthermore, the introduction of 6-aryl substituents has been explored to develop EGFR tyrosine kinase inhibitors. The in vitro activity of these 4-amino-6-aryl thienopyrimidines was found to be highly dependent on the substitution pattern on the 6-aryl ring. researchgate.net Additionally, the discovery of 6-substituted thieno[2,3-d]pyrimidine compounds with side-chain thiophene (B33073) or furan rings has led to dual inhibitors of enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.gov

Compound ID5-Position Substituent6-Position SubstituentFLT3 Inhibitory Activity
16d -CH34-(2-methylaminoethoxy)phenylGood

Data from a study on thieno[2,3-d]pyrimidine derivatives as FLT3 inhibitors. nih.gov

Effects of Substitutions at the 4- and 5-Positions

Substitutions at the 4- and 5-positions of the thieno[2,3-d]pyrimidine nucleus have also been shown to be crucial for determining biological activity and selectivity. The 4-amino group is a common feature in many biologically active thienopyrimidines, and its modification can significantly influence potency.

For instance, a series of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine analogues were synthesized to explore the structure-activity relationships as atypical protein kinase C inhibitors. nih.gov The synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives has been achieved by reacting the corresponding 4-chloro intermediate with various amines like N-methylpiperazine and morpholine. nih.gov The basicity at the secondary 4-amino group was found to be a strong determinant of in vitro activity for 4-amino-6-aryl thienopyrimidines as EGFR inhibitors. researchgate.net

The 5-position has also been a site for modification. As mentioned previously, a compound with a methyl group at the 5-position, in combination with a specific substituent at the 6-position, showed good inhibitory activity against FLT3. nih.gov This indicates that substitutions at the 5- and 6-positions can have synergistic effects on biological activity.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a vital role in the interaction between a ligand and its biological target, and this is also true for thieno[2,3-d]pyrimidine derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and selectivity.

In the development of 4-amino-6-aryl thienopyrimidines as EGFR tyrosine kinase inhibitors, it was observed that the in vitro activity was strongly dependent on the stereochemistry of the molecule. researchgate.net While the specific stereochemical configurations leading to enhanced activity were not detailed in the available literature, this finding highlights the importance of controlling and defining the stereochemistry during the design and synthesis of new analogs. The tricyclic core of a related compound was observed to be buried deep in a lipophilic pocket of the target protein, with the sidechain projecting towards the solvent, suggesting that the spatial orientation of substituents is critical for optimal interaction with the binding site. nih.gov

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar physical and chemical properties.

In the context of thieno[2,3-d]pyrimidine analogs, bioisosteric replacements have yielded mixed results. For example, in a series of PI3K inhibitors, the replacement of a crucial 3-hydroxyl group on a phenyl ring at the 2-position with its bioisosteric amine (NH2) counterpart led to a significant drop in activity. nih.gov This suggests that while the amine group is a classical bioisostere of the hydroxyl group, the specific hydrogen bonding and electronic properties of the hydroxyl were essential for the interaction with the target enzyme in this particular case.

Scaffold modification, or scaffold hopping, is another important strategy. Thieno[2,3-d]pyrimidines are considered structural analogues of purines and quinazolines, which are important scaffolds in many biologically active compounds. nih.govnih.govresearchgate.net This similarity allows for the application of knowledge from these related systems to the design of new thieno[2,3-d]pyrimidine derivatives. The thieno[2,3-d]pyrimidine core itself is valued for its synthetic accessibility and the wide potential for structural modifications at multiple positions to enhance target selectivity and other drug-like properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the key structural features required for activity and in designing new, more potent compounds.

Several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on thieno[2,3-d]pyrimidine derivatives. ccspublishing.org.cn For a series of 68 thieno[2,3-d]pyrimidine derivatives with antitumor activity, CoMFA and CoMSIA models were generated with good statistical correlation and predictive ability. ccspublishing.org.cn

The CoMFA model showed a cross-validated q² value of 0.621 and a non-cross-validated r² value of 0.959. ccspublishing.org.cn The CoMSIA model had a q² of 0.522 and an r² of 0.961. ccspublishing.org.cn These statistical parameters indicate that the established models are reliable and can be used to predict the inhibitory activity of new compounds before their synthesis. ccspublishing.org.cn The results from these QSAR studies suggested that the presence of a hydrogen bond receptor group may increase the activity of thieno[2,3-d]pyrimidine derivatives. ccspublishing.org.cn

Similarly, 3D-QSAR analyses on a series of forty-seven thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors also yielded robust models. The CoMFA model had a q² of 0.818 and an r² of 0.917, while the CoMSIA model showed a q² of 0.801 and an r² of 0.897. mdpi.com These studies provide valuable insights into the structural requirements for potent biological activity and serve as a computational tool for the design of novel thieno[2,3-d]pyrimidine-based therapeutic agents. ccspublishing.org.cn

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively applied to thieno[2,3-d]pyrimidine (B153573) derivatives to understand their interactions with biological targets, predict binding affinities, and elucidate their mechanism of action.

Docking studies have successfully predicted the binding modes of various thieno[2,3-d]pyrimidine analogues with a range of biological targets, including enzymes and receptors. For instance, studies on 6-substituted thieno[2,3-d]pyrimidines have shown excellent docked scores against the folate receptor α (FRα), with binding affinities ranging from -14.08 to -15.98 kcal/mol. nih.gov Similarly, docking of benzimidazole-thienopyrimidine hybrids into the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD) from P. aeruginosa revealed high affinity, with binding energies significantly lower (more favorable) than the reference ligand, ranging from -9.5 to -10.8 kcal/mol. mdpi.com

In other studies, benzothieno[3,2-d]pyrimidine derivatives, a related isomeric scaffold, were docked against cyclooxygenase-2 (COX-2), with a derivative bearing an antipyrine (B355649) moiety showing a high affinity (ΔG = -9.4 kcal/mol). nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and biological evaluation. The binding energies of various thieno[2,3-d]pyrimidine derivatives against their respective targets are often compared to known inhibitors or native ligands to assess their potential. mdpi.comnih.gov

Derivative ClassBiological TargetPredicted Binding Affinity (kcal/mol)
6-Substituted Thieno[2,3-d]pyrimidinesFolate Receptor α (FRα)-14.08 to -15.98
Benzimidazole-ThienopyrimidinesTrmD (P. aeruginosa)-9.5 to -10.8
Benzothieno[3,2-d]pyrimidinesCyclooxygenase-2 (COX-2)up to -9.4
Pyridyl Amides of Thieno[2,3-d]pyrimidineTrmD (P. aeruginosa)Comparable or better than reference
Thieno[3,2-d]pyrimidine (B1254671) DerivativesDNA Gyrase B-8.1 to -8.2

This table presents example data from computational studies on derivatives of the thieno[2,3-d]pyrimidine core structure to illustrate the application of molecular docking in predicting binding affinities. nih.govmdpi.comnih.govuran.uaresearchgate.net

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of ligand-protein complexes, allowing for the identification of specific amino acid residues that are key for binding. For 6-substituted thieno[2,3-d]pyrimidine analogues targeting FRα, docking poses revealed that the bicyclic scaffold forms π–π stacking interactions with Tyr85 and Trp171. nih.gov Hydrogen bonds were observed between the 2-NH2 group of the scaffold and the side-chains of Asp81 and Ser174, while the 4-oxo moiety interacts with Arg103. nih.gov

In studies with benzothieno[3,2-d]pyrimidine derivatives and the COX-2 enzyme, hydrogen bonds were identified with key residues such as Arg-120 and Tyr-355, which are known to be critical for inhibitor binding in the active site. nih.gov For a different set of thienopyrimidines targeting TrmD, hydrophobic interactions with the isopropyl substituent of Val142 and proximity to Pro94 were noted as important for ligand attachment. mdpi.com These detailed interaction maps are fundamental to understanding the structure-activity relationships (SAR) and for designing new derivatives with improved affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of thieno[2,3-d]pyrimidine derivatives. These studies provide insights into molecular geometry, orbital energies, and charge distribution, which are critical determinants of chemical reactivity and biological activity.

DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govwjarr.com A smaller HOMO-LUMO gap implies a more reactive molecule that is more polarizable and prone to chemical reactions. researchgate.net

For a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to compute their HOMO-LUMO energy gaps, which ranged from 3.15 eV to 3.83 eV. nih.gov These calculations help in understanding how different substituents on the thieno[2,3-d]pyrimidine core influence its electronic properties and, consequently, its potential as a bioactive agent. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wjarr.comnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For derivatives of the related thieno[3,2-d]pyrimidine scaffold, MEP surface maps have been investigated using DFT calculations. nih.govtandfonline.com These maps reveal large negative potential regions near electronegative atoms like oxygen and nitrogen, indicating these are likely sites for hydrogen bonding and other electrostatic interactions with biological receptors. nih.govresearchgate.net The presence of electronegative nitrogen atoms in the pyrimidine (B1678525) ring contributes to the molecule's structural stability and bioactivity. researchgate.net

Crystallographic Data Analysis and Structural Insights

X-ray crystallography provides the most definitive, high-resolution structural information for molecules and their complexes with proteins. Analysis of crystallographic data for thieno[2,3-d]pyrimidine derivatives offers unambiguous insights into their three-dimensional structure, conformation, and intermolecular interactions in the solid state.

When co-crystallized with their biological targets, these studies provide experimental validation of the binding modes predicted by computational docking. For example, X-ray crystal structures have been solved for derivatives of thieno[2,3-d]pyrimidine in complex with human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov This crystallographic data confirms the precise orientation of the inhibitor within the active site and reveals the atomic details of interactions with key amino acid residues, validating the docking predictions. nih.gov Similarly, crystal structures of the isomeric thieno[3,2-d]pyrimidine inhibitors bound to the SIRT3 enzyme have elucidated crucial π-stacking interactions with Phe157. acs.org

Analysis of the crystal structure of a synthesized thieno[2,3-d]pyrimidine-based hydrazone revealed its crystallization in the triclinic crystal system and P-1 space group. mdpi.com Such data, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and π-stacking, are fundamental for understanding the molecule's physicochemical properties and for validating the geometries optimized by theoretical methods like DFT. nih.govtandfonline.com

Analysis of Co-crystal Structures of Thienopyrimidine-Target Complexes

The determination of the X-ray crystal structure of a ligand bound to its biological target offers a static yet detailed snapshot of the key intermolecular interactions driving molecular recognition and biological activity. Thienopyrimidines, due to their structural similarity to native purine (B94841) bases like adenine (B156593) and guanine (B1146940), are excellent scaffolds for designing inhibitors of enzymes that bind purines, such as kinases and reductases. nih.govresearchgate.net

A notable example involves the X-ray crystal structure of a 2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl derivative bound to human dihydrofolate reductase (DHFR). drugbank.com This analysis provided the first direct evidence that the thieno[2,3-d]pyrimidine ring system binds in the "folate" mode, mimicking the binding of the natural substrate. drugbank.com Such structural insights are invaluable for the rational design of more potent and selective inhibitors.

In another study, while a co-crystal structure was not obtained, molecular modeling of thieno[2,3-d]pyrimidine derivatives docked into the active site of p38α mitogen-activated protein kinase (MAPK) revealed specific binding patterns. rsc.org The modeling showed that the thieno[2,3-d]pyrimidine moiety could form hydrophobic interactions with key residues like Leu108. rsc.org Similarly, homology modeling has been used to explore the binding of thienopyrimidine inhibitors to the NuoB-NuoD interface of the respiratory complex I in H. pylori, helping to rationalize the observed structure-activity relationships. nih.gov These computational approaches, guided by experimental data, are crucial for understanding how ligands interact with their targets and for optimizing lead compounds.

Table 1: Examples of Thienopyrimidine-Target Complex Analyses
Thienopyrimidine DerivativeBiological TargetMethod of AnalysisKey FindingsReference
N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acidHuman Dihydrofolate Reductase (DHFR)X-ray CrystallographyThe thieno[2,3-d]pyrimidine ring binds in the "folate" mode, mimicking the natural substrate. drugbank.com
Quinazolinone-thieno[2,3-d]pyrimidine hybridp38α Mitogen-Activated Protein Kinase (MAPK)Molecular DockingThe thieno[2,3-d]pyrimidine moiety forms hydrophobic interactions with the Leu108 residue in the active site. rsc.org
Various thienopyrimidine derivativesRespiratory Complex I (NuoB-NuoD interface) of H. pyloriHomology ModelingThe model helped rationalize the structure-activity relationship (SAR) and validate the NuoB-NuoD interface as the target. nih.gov

Hirshfeld Surface Analysis for Characterizing Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comnih.gov By mapping properties onto the molecular surface, it provides a detailed picture of the close contacts between molecules, which govern the crystal packing and stability. While a specific Hirshfeld analysis for 2-Chlorothieno[2,3-d]pyrimidin-6-amine is not available in the reviewed literature, studies on closely related thienopyrimidine isomers and derivatives provide valuable insights into the types of interactions this class of compounds can form.

For instance, a quantitative analysis of the intermolecular interactions in the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, an isomer of the core scaffold, was performed using this method. tandfonline.comnih.gov Similarly, the crystal structure of a novel hydrazone-containing thieno[2,3-d]pyrimidine was investigated, revealing the dominant intermolecular contacts. mdpi.com

Table 2: Hirshfeld Surface Analysis of a Related Thieno[2,3-d]pyrimidine Derivative*
Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H30.4%Represents the most dominant contact, indicating significant van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules.
O···H22.0%Highlights the presence and importance of hydrogen bonds involving oxygen and hydrogen atoms, which are key directional forces in the crystal packing.
C···H17.0%Indicates weaker C-H···π or other carbon-hydrogen interactions that contribute to the overall stability of the molecular arrangement.

*Data derived from the analysis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide. mdpi.com

These studies demonstrate that Hirshfeld surface analysis is a powerful tool for understanding the supramolecular chemistry of thienopyrimidine compounds. The insights gained can be applied to predict crystal morphology, polymorphism, and the solid-state properties of new derivatives like this compound.

Future Directions and Advanced Research Perspectives for 2 Chlorothieno 2,3 D Pyrimidin 6 Amine

Rational Design and Synthesis of Next-Generation Thienopyrimidine Derivatives

The future of drug design hinges on the ability to rationally create molecules with optimized properties. 2-Chlorothieno[2,3-d]pyrimidin-6-amine is an ideal starting point for such endeavors. The chlorine atom at the 2-position serves as a key electrophilic site, enabling nucleophilic substitution reactions to introduce a diverse range of functional groups. This facilitates the generation of large libraries of novel derivatives for structure-activity relationship (SAR) studies. nih.govmdpi.com

Research efforts will likely focus on synthesizing new analogs by reacting this compound with various amines, alcohols, and other nucleophiles. For instance, the synthesis of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines has been achieved through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines. nih.gov A similar strategy can be applied to the 2-chloro position of the subject compound to explore how different substituents impact biological activity.

Furthermore, the 6-amino group can be modified or utilized to establish crucial interactions with biological targets. Synthetic strategies may involve acylation, alkylation, or its participation in cyclization reactions to create more complex, rigid structures that can offer higher selectivity and potency. The combination of modifications at both the 2- and 6-positions provides a powerful tool for fine-tuning the pharmacological profile of these molecules. The development of efficient, possibly one-pot, synthetic methodologies will be crucial for accelerating the discovery process. nih.gov

Table 1: Examples of Synthetic Strategies for Thieno[2,3-d]pyrimidine (B153573) Derivatives

Starting Material/Intermediate Reagent(s) Resulting Derivative Class Reference
4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines Phosphoryl chloride 4-Chlorothieno[2,3-d]pyrimidines nih.gov
4-Chlorothieno[2,3-d]pyrimidines Various amines 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidines nih.govmdpi.com
2-Amino-3-cyanothiophene derivatives Dimroth rearrangement with anilines N-Aryl-thieno[2,3-d]pyrimidin-4-amines scielo.br

Development of Highly Selective and Potent Targeted Therapies

A major goal in modern drug discovery is the creation of therapies that act on specific molecular targets, thereby increasing efficacy and reducing side effects. The thieno[2,3-d]pyrimidine scaffold has already demonstrated significant potential in this area, particularly in oncology. Derivatives have been developed as potent inhibitors of various kinases, which are often dysregulated in cancer. nih.gov

Future research on derivatives of this compound will likely focus on designing inhibitors for specific cancer-related targets. By systematically modifying the substituents at the 2-position, researchers can optimize the molecule's fit within the ATP-binding pocket of a target kinase, leading to enhanced potency and selectivity. For example, different aryl or alkyl groups can be introduced to exploit specific hydrophobic or polar interactions within the active site.

The development of multitargeted agents, capable of inhibiting several key pathways in a disease, is another promising avenue. ekb.eg The versatility of the this compound scaffold allows for the incorporation of pharmacophores known to interact with different targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Class Target Cancer Cell Line Noted Activity Reference
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones A549 (Lung Cancer) IC50 value of 0.94 μM nih.gov
N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine MDA-MB-231 (Breast Cancer) IC50 value of 27.6 μM, comparable to Paclitaxel scielo.br

Integration of Advanced Screening Methodologies in Drug Discovery Pipelines

The discovery of novel therapeutic agents from large compound libraries requires efficient and effective screening methods. High-throughput screening (HTS) has been instrumental in identifying initial "hit" compounds with a thienopyrimidine core. Future research will undoubtedly leverage HTS to screen libraries of this compound derivatives against a wide range of biological targets.

Beyond HTS, the integration of computational methods such as molecular docking and molecular dynamics simulations will be critical. ekb.eg These in silico techniques can predict how derivatives will bind to a target protein, helping to prioritize which compounds to synthesize and test. This rational, computer-aided approach can significantly reduce the time and cost associated with drug discovery.

Furthermore, the development of more sophisticated cell-based assays and phenotypic screening platforms will allow for the evaluation of compounds in a more biologically relevant context. These assays can identify molecules that not only hit a specific target but also produce a desired cellular outcome, such as inducing apoptosis in cancer cells or inhibiting viral replication. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

While much of the focus on thieno[2,3-d]pyrimidines has been in oncology, the scaffold's inherent versatility suggests a much broader therapeutic potential. Future research should actively explore the development of this compound derivatives for a range of other diseases.

One promising area is in the treatment of infectious diseases. Several thieno[2,3-d]pyrimidine derivatives have already shown potent antibacterial and antifungal activity. nih.govnih.gov By modifying the substituents on the this compound core, it may be possible to develop new classes of antibiotics that can combat drug-resistant pathogens. For example, specific derivatives have demonstrated activity against multi-drug resistant Gram-positive organisms like MRSA and VRE. nih.gov Another study identified thieno[3,2-d]pyrimidin-4-amines as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key respiratory enzyme, highlighting a novel antitubercular strategy. nih.gov

Additionally, the anti-inflammatory properties of pyrimidine (B1678525) derivatives are well-documented. rsc.org This opens the door to developing novel treatments for chronic inflammatory diseases. Research into SIRT1, SIRT2, and SIRT3 inhibitors based on a thieno[3,2-d]pyrimidine (B1254671) scaffold also points towards potential applications in metabolic diseases, inflammation, and neurodegenerative disorders. acs.org The systematic exploration of derivatives of this compound in these and other therapeutic areas could lead to significant medical breakthroughs.

Q & A

Basic: What are the optimized synthetic routes for 2-chlorothieno[2,3-d]pyrimidin-6-amine?

Methodological Answer:
A three-step synthesis route has been optimized for this compound:

Step 1 (Gewald Reaction): React acetophenone derivatives with malononitrile and sulfur in 2-methyltetrahydrofuran (2-Me-THF) using imidazole as a base. Delayed sulfur addition (1.5 h post-mixing) improves yields by minimizing byproducts .

Step 2 (Cyclization): Treat the intermediate with diphosgene in acetonitrile at 110°C to form 2,4-dichlorothieno[2,3-d]pyrimidine .

Step 3 (Amination): Perform nucleophilic aromatic substitution (SNAr) with ammonia or amines under basic conditions (e.g., Et₃N in CHCl₃ at 75°C) .
Key Data:

  • Overall yield: 28% (gram scale) .
  • Critical parameters: Solvent choice (2-Me-THF), delayed sulfur addition, and base optimization (imidazole > proline) .

Basic: How is structural characterization performed for this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, C-2 and C-4 carbons resonate at ~165–170 ppm .
  • IR Spectroscopy: Absorbances at 1587–1524 cm⁻¹ indicate C=N/C=C stretching in the pyrimidine ring .
  • Mass Spectrometry (HRMS): Used to verify molecular ion peaks (e.g., [M⁺] at m/z 278.0727 for a derivative) .
  • Melting Point Analysis: Derivatives often decompose above 300°C, consistent with thermally stable heterocycles .

Advanced: How can X-ray crystallography elucidate the binding mechanism of this compound to estrogen receptor alpha (ERα)?

Methodological Answer:

  • Cocrystallization: Use a Y537S mutant ERα ligand-binding domain (LBD) with a coactivator peptide (GRIP) to stabilize the agonist conformation .
  • Data Collection: Resolve structures to ≤1.55 Å using synchrotron radiation and molecular replacement (e.g., SHELX programs) .
  • Key Interactions:
    • The 2-chloro group occupies a hydrophobic pocket (M343, M421, F425) .
    • Hydrogen bonding between the phenolic oxygen and E353 stabilizes the complex .
  • Structural Insights: Perturbation of the H11-H12 loop reduces H12 burial, correlating with lower transcriptional efficacy compared to estradiol (E2) .

Advanced: How to resolve contradictions in synthetic yields during reductive amination steps?

Methodological Answer:

  • Problem: Low yields (e.g., 45% for 4g vs. 86% for 4f) arise from incomplete imine formation or side reactions .
  • Solutions:
    • pH Control: Maintain pH ~6 using acetate buffers to stabilize intermediates .
    • Substrate Screening: Avoid sterically hindered amines (e.g., 2,5-dichloroaniline) .
    • Oxidant Optimization: Use Dess-Martin periodinane (DMP) over ceric ammonium nitrate (CAN) for higher efficiency (91% yield) .
  • Validation: Monitor reactions via TLC and isolate intermediates (e.g., imines) to confirm progression .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and N95 masks to prevent inhalation/contact .
  • Ventilation: Use fume hoods for weighing and reactions to avoid aerosol exposure .
  • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services .
  • Emergency Response:
    • Skin contact: Wash with soap/water for 15 min .
    • Spills: Absorb with inert material (e.g., vermiculite) and seal in containers .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • 2-Position: Chlorine is optimal for ERα affinity; substitution reduces binding .
    • 4-Position: Hydroxybenzylamine enhances agonist activity (e.g., 2a vs. non-phenolic analogs) .
    • 5-Position: Aryl groups (e.g., phenyl) mimic E2’s quaternary methyl group near H12 .
  • Assays:
    • ERα Binding: Competitive fluorescence polarization assays .
    • Transcriptional Activation: Luciferase reporter assays in cell lines (e.g., MCF-7) .
  • Data Interpretation: Correlate steric/electronic parameters (Hammett constants, logP) with bioactivity .

Advanced: What computational methods support the rational design of thienopyrimidine-based therapeutics?

Methodological Answer:

  • Docking Studies: Use ERα LBD crystal structures (PDB: 4MG7) to predict ligand poses .
  • MD Simulations: Analyze H12 dynamics to explain reduced efficacy vs. E2 .
  • QSAR Models: Train on analogs (e.g., 2a–g) to predict affinity/selectivity .
  • Tools: Schrödinger Suite, AutoDock Vina, or GROMACS for high-throughput screening .

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